Threonic acid

描述

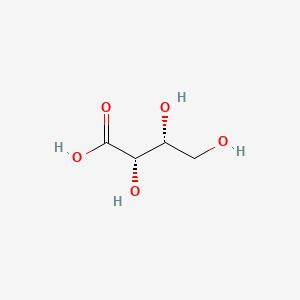

Structure

3D Structure

属性

IUPAC Name |

(2S,3R)-2,3,4-trihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJQSOTBSSVTP-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192337 | |

| Record name | Threonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20246-26-8, 3909-12-4 | |

| Record name | (2S,3R)-2,3,4-Trihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3909-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003909124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Threonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THREONIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTD0MI8XRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Threonic Acid

Ascorbic Acid (Vitamin C) Catabolism as a Primary Biosynthetic Precursor to Threonic Acid

The primary route for the biosynthesis of this compound in organisms is through the catabolism of ascorbic acid. ebi.ac.uknih.gov This process involves the oxidative breakdown of the six-carbon ascorbate (B8700270) molecule.

The degradation of ascorbic acid can follow several pathways, with a key mechanism involving oxidative cleavage of the carbon chain. nih.gov In many plants, the pathway proceeds through a cleavage between carbon atoms 2 and 3 of the ascorbic acid molecule. nih.govmdpi.com This specific fission results in the formation of two distinct molecules: a two-carbon fragment (oxalic acid) and a four-carbon fragment (L-threonic acid). nih.govfrontiersin.org The initial step in this process is the oxidation of ascorbic acid to dehydroascorbic acid (DHA). sci-hub.sefrontiersin.org The hydrogen peroxide generated during the oxidation of ascorbic acid, especially in the presence of metal ions like copper, can promote the cleavage of dehydroascorbic acid into oxalic acid and this compound. sci-hub.se Studies have confirmed that this C2-C3 fission pathway is a significant source of both oxalic acid and this compound in certain plant species. nih.govresearchgate.net

The conversion of ascorbic acid to this compound is not a single-step reaction but involves several key intermediate compounds. Dehydroascorbic acid (DHA) is the initial, oxidized product of ascorbic acid and a crucial intermediate. frontiersin.orgnih.gov Further along the pathway, particularly in the formation of oxalate (B1200264) and this compound, the compound 4-O-oxalyl-l-threonate has been identified as an important intermediate in cell cultures of Rosa sp. nih.govoup.com This compound is formed from the oxidation of ascorbic acid via DHA. nih.gov Evidence suggests that an esterase enzyme can then hydrolyze 4-O-oxalyl-l-threonate to yield free oxalate and this compound. nih.govnih.gov While DHA is a well-established intermediate, its hydrolysis product, 2,3-diketo-L-gulonic acid, is also involved in the broader degradation pathways of ascorbate, though the primary route to this compound in many plants appears to be directly from DHA oxidation. nih.govnih.gov

This compound Metabolism in Diverse Biological Systems

Once formed, this compound can be further metabolized, and its fate varies significantly between different biological systems, particularly within the plant kingdom. oup.com

In higher plants, L-threonic acid is a natural constituent and a key metabolic node derived from ascorbic acid. ebi.ac.ukresearchgate.net Its subsequent conversion highlights its role in the biosynthesis of other organic acids and its integration with central carbohydrate metabolism. oup.com

The formation of this compound from the C3-C6 fragment of ascorbic acid is directly linked to the biosynthesis of oxalic acid and tartaric acid. ebi.ac.uknih.gov As a result of the C2-C3 cleavage of ascorbate, this compound is produced alongside oxalic acid (from C1-C2). mdpi.comnih.gov In some plant species, such as those in the Geraniaceae family like Pelargonium crispum (lemon geranium), L-threonic acid serves as a direct precursor to L-tartaric acid. nih.govresearchgate.net Experimental studies using radiolabeled L-threonate have demonstrated its efficient oxidation to L-tartrate in these plants. researchgate.netoup.com This establishes this compound as a critical intermediate in the pathway converting ascorbic acid to tartaric acid in specific species. researchgate.netnih.gov

Not all plants that produce this compound convert it into tartrate. In other species, this compound is channeled into the general pool of carbohydrate metabolism. researchgate.netoup.com For example, in Rumex acutus (sorrel), which accumulates oxalate but produces negligible tartrate, radiolabeled L-threonic acid is metabolized differently. oup.com A significant portion is broken down, releasing carbon dioxide, while the remaining carbon is incorporated into sucrose (B13894) and other products of carbohydrate metabolism. researchgate.netoup.com The production of a small amount of glycerate during this process suggests a pathway involving the decarboxylation of this compound. researchgate.netoup.com This demonstrates that in certain plants, this compound is not an end-product but is actively recycled into central metabolic pathways. researchgate.net

Mentioned Compounds

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | (2R,3S)-2,3,4-trihydroxybutanoic acid | C₄H₈O₅ |

| Ascorbic acid | (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one | C₆H₈O₆ |

| Dehydroascorbic acid | (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dioxo-furan-2-one | C₆H₆O₆ |

| Oxalic acid | Ethanedioic acid | C₂H₂O₄ |

| Tartaric acid | (2R,3R)-2,3-dihydroxybutanedioic acid | C₄H₆O₆ |

| 4-O-oxalyl-L-threonate | (2R,3S)-2,3-dihydroxy-4-(ethanedioyloxy)butanoic acid | C₆H₈O₈ |

| 2,3-diketo-L-gulonic acid | (4S,5R)-2,3,4,5,6-pentahydroxy-2-oxohexanoic acid | C₆H₈O₇ |

| Glyceric acid | 2,3-dihydroxypropanoic acid | C₃H₆O₄ |

| Sucrose | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | C₁₂H₂₂O₁₁ |

Summary of Research Findings on this compound Metabolism in Plants

| Plant Species | Precursor Administered | Key Metabolites Observed | Research Focus |

| Pelargonium crispum (Lemon Geranium) | L-[U-¹⁴C]ascorbic acid, L-[U-¹⁴C]threonate | L-[¹⁴C]threonate, L-[¹⁴C]tartrate | Demonstrates that this compound is an intermediate in the conversion of ascorbic acid to tartaric acid. researchgate.netoup.com |

| Rumex acutus (Sorrel) | L-[U-¹⁴C]ascorbic acid, L-[U-¹⁴C]threonate | L-[¹⁴C]threonate, ¹⁴CO₂, [¹⁴C]sucrose, [¹⁴C]glycerate | Shows that this compound is integrated into carbohydrate metabolism rather than being converted to tartrate. researchgate.netoup.com |

| Rosa sp. (cell culture) | [¹⁴C]-labeled ascorbic acid | 4-O-oxalyl-L-threonate, [¹⁴C]oxalate, L-threonic acid | Identified 4-O-oxalyl-L-threonate as a key intermediate in the formation of oxalate and this compound from ascorbate. nih.gov |

| Grapevine (Vitis vinifera) | - | Oxalic acid, L-threonic acid, L-tartaric acid | Ascorbate degradation occurs via both C2-C3 cleavage (forming oxalate and threonate) and a C4-C5 cleavage pathway leading to tartrate. nih.govfrontiersin.org |

Plant Metabolic Pathways Involving this compound

This compound Responses to Abiotic Stressors in Plants

Plants exhibit dynamic metabolic responses to environmental challenges, and the concentration of this compound can be significantly altered by various abiotic stressors, including drought, heat, and elevated carbon dioxide levels.

Heat stress also influences this compound metabolism. In tall fescue, heat stress alone caused a significant decline in this compound. ashs.org However, when combined with elevated atmospheric CO2 , heat-stressed plants showed a 90% higher abundance of this compound compared to those at control temperatures. ashs.org This suggests that elevated CO2 can mitigate the negative effects of heat by altering metabolic pathways, including the one involving this compound. ashs.orgresearchgate.net Similar increases in this compound under heat stress, particularly with a pre-acclimation period, were observed in Arabidopsis. frontiersin.org In bermudagrass, another C4 plant, elevated CO2 also led to a higher content of this compound under heat stress, which is believed to contribute to improved heat tolerance. frontiersin.orgnih.gov

The accumulation of this compound and other organic acids under combined heat and elevated CO2 conditions is thought to be part of a broader metabolic adjustment that helps plants cope with stress-induced oxidative damage and maintain energy production. ashs.orgfrontiersin.org

Table 1: this compound Response to Abiotic Stress in Different Plant Species

| Plant Species | Abiotic Stressor | Observed Change in this compound Level | Reference |

|---|---|---|---|

| Chickpea (Cicer arietinum) | Drought | Increase | nih.gov |

| Hybrid Poplar (Populus sp.) | Drought | Decrease | oup.com |

| Lentil (Lens culinaris) | Drought & Salinity | Decrease (in NaCl-tolerant genotype) | oup.com |

| Rice (Oryza sativa) | Drought | Negative correlation with shoot dry weight | researchgate.net |

| Tall Fescue (Festuca arundinacea) | Heat | Decrease | ashs.org |

| Tall Fescue (Festuca arundinacea) | Heat + Elevated CO2 | Increase | ashs.orgresearchgate.net |

| Bermudagrass (Cynodon dactylon) | Heat + Elevated CO2 | Increase | frontiersin.orgnih.gov |

| Arabidopsis thaliana | Heat | Increase | frontiersin.org |

Microbial this compound Metabolism

This compound is recognized as a microbial metabolite, and various microorganisms have the capacity to utilize it as a carbon source. hmdb.cafoodb.ca The catabolism of L-threonate is particularly relevant as it is a degradation product of the abundant plant metabolite, L-ascorbate. pnas.org The ability to break down this compound appears to be distributed across several bacterial phyla, including Actinomycetota, Cyanobacteriota, Bacillota, Pseudomonadota, and Bacteroidota. nih.govcolab.ws

Catabolic Pathways in Specific Microorganism Species

Research has begun to elucidate the specific enzymatic pathways for L-threonate degradation in several bacterial species. A common pathway involves the conversion of L-threonate into dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis. nih.govbiorxiv.org

In bacteria such as Arthrobacter sp. , Clostridium scindens , and Pseudonocardia dioxanivorans , a recently characterized catabolic pathway for L-threonate has been identified. nih.govmedrxiv.orgescholarship.orgnih.gov This pathway involves a series of enzymatic reactions:

Oxidation: L-threonate is first oxidized to 2-oxo-L-threonate by L-threonate dehydrogenase (LtnD). pnas.org

Isomerization: The resulting 2-oxo-tetronate is then isomerized to 3-oxo-L-threonate by 2-oxo-tetronate isomerase (OtnI). pnas.org

Phosphorylation: A novel kinase from the DUF1537 family, 3-oxo-tetronate kinase (OtnK), phosphorylates 3-oxo-L-threonate. pnas.org

Decarboxylation: Finally, 3-oxo-tetronate 4-phosphate decarboxylase (OtnC) converts the phosphorylated intermediate into DHAP and CO2. pnas.org

Studies on homologs of L-threonic acid dehydrogenase have revealed a diversity of enzymatic activities, suggesting that the metabolic pathways for sugar acids are varied in the microbial world. msu.rumsu.ru For example, in Agrobacterium radiobacter, L-idonic acid can be degraded through a pathway similar to that of L-threonic acid, involving oxidation, isomerization, and phosphorylation. msu.ru

Enzymatic Degradation and Transformation in Fungi

Fungi also play a role in the degradation and transformation of this compound. In the fungus Myrothecium verrucaria , an enzymatic mechanism for the conversion of ascorbic acid to oxalic acid and L-threonic acid has been described. nih.govresearchgate.net The ascorbic acid oxidase from this fungus can lead to the degradation of an intermediate of ascorbic acid oxidation, yielding CO2 and L-threonic acid. nih.gov

In symbiotic interactions, such as between the fungus Mortierella elongata and bacteria, the fungus has been shown to secrete organic acids, including this compound. frontiersin.org These fungal metabolites can then be utilized or altered by the associated bacteria. frontiersin.org In some fungi, the degradation of complex materials during fermentation is carried out by a suite of extracellular enzymes, which can include those capable of breaking down precursors that lead to the formation of various metabolites. jmb.or.krnih.gov For example, in Aspergillus niger, a pathway for D-glucuronic acid catabolism has been identified, which involves several reductase and dehydrogenase enzymes, highlighting the diverse sugar acid metabolic capabilities in fungi. frontiersin.org

This compound in Mammalian Metabolic Systems (excluding human clinical outcomes)

In mammalian systems, L-threonic acid is primarily known as a metabolite derived from the breakdown of ascorbic acid. ebi.ac.uknih.gov

This compound as a Metabolite of Ascorbic Acid Catabolism

The catabolism of ascorbic acid (vitamin C) in mammals is a complex process that leads to various breakdown products, including L-threonic acid. mdpi.comkarger.com The primary pathway involves the oxidation of ascorbic acid to dehydroascorbic acid (DHA). nih.gov DHA is unstable and can be further hydrolyzed to 2,3-diketogulonic acid. mdpi.com The degradation of 2,3-diketogulonic acid can then proceed via different routes. One significant pathway, particularly in the presence of hydrogen peroxide, results in the formation of L-threonic acid and oxalic acid. mdpi.com This process represents a major route for the breakdown of ascorbic acid in mammals. nih.govresearchgate.net

Interconnections with Other Central Metabolic Pathways (e.g., TCA cycle, sugar acid metabolism)

The metabolic fate of this compound in mammals is linked to central metabolic pathways. While not a direct intermediate of the tricarboxylic acid (TCA) cycle, its precursor, ascorbic acid, and its breakdown products are connected to carbohydrate metabolism. researchgate.net For instance, in some species, the catabolism of ascorbic acid can lead to the formation of L-xylose and L-lyxonic acid, which can then be converted to D-xylulose-5-phosphate and enter the pentose (B10789219) phosphate pathway, a central route in sugar metabolism. nih.govresearchgate.net

In the context of microbial metabolism within the mammalian gut, this compound levels can be influenced by the gut microbiome. escholarship.org The degradation of complex carbohydrates by gut bacteria produces a variety of metabolites, and shifts in the microbial population can alter the concentrations of sugar acids like this compound. escholarship.org While direct entry of this compound into the TCA cycle in mammals is not well-documented, the broader network of sugar acid metabolism, influenced by both host and microbial activities, ultimately connects to central energy pathways like the TCA cycle. nih.gov

Table 2: Key Enzymes in Microbial L-Threonate Catabolism

| Enzyme | Abbreviation | Function | Pathway Step | Reference |

|---|---|---|---|---|

| L-threonate dehydrogenase | LtnD | Oxidizes L-threonate to 2-oxo-L-threonate | 1 | pnas.org |

| 2-oxo-tetronate isomerase | OtnI | Isomerizes 2-oxo-tetronate to 3-oxo-L-threonate | 2 | pnas.org |

| 3-oxo-tetronate kinase | OtnK | Phosphorylates 3-oxo-L-threonate | 3 | pnas.org |

| 3-oxo-tetronate 4-phosphate decarboxylase | OtnC | Converts 3-oxo-tetronate 4-phosphate to DHAP and CO2 | 4 | pnas.org |

Table of Compounds

List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,3-diketogulonic acid |

| 2-oxo-L-threonate |

| 3-oxo-L-threonate |

| 3-oxo-tetronate 4-phosphate |

| Ascorbic acid (Vitamin C) |

| Carbon dioxide |

| D-glucuronic acid |

| Dehydroascorbic acid (DHA) |

| Dihydroxyacetone phosphate (DHAP) |

| Hydrogen peroxide |

| L-idonic acid |

| L-lyxonic acid |

| L-threonic acid |

| L-xylose |

| Oxalic acid |

| Threose |

Enzymology of this compound Metabolism

The metabolic breakdown of this compound is orchestrated by a class of enzymes known as dehydrogenases. These enzymes are pivotal in catalyzing the conversion of this compound into other molecules, thereby integrating it into central metabolic pathways.

Characterization of L-Threonate 3-Dehydrogenase (ThrDH)

L-threonate 3-dehydrogenase (ThrDH), also known as L-threonic acid dehydrogenase, is a key enzyme in the catabolism of L-threonic acid. nih.govwikipedia.org It catalyzes the NAD+-dependent oxidation of L-threonate to 3-dehydro-L-threonate. wikipedia.org This enzyme is classified under EC 1.1.1.129 and participates in the ascorbate and aldarate metabolism pathways. wikipedia.orghmdb.ca

One notable example is the L-threonine 3-dehydrogenase (ThrDH) from Cupriavidus necator, which belongs to the extended short-chain alcohol dehydrogenase superfamily. nih.gov This enzyme exhibits high selectivity for its substrates, with L-threonine and dl-2-amino-3-hydroxyvalerate being its only recognized substrates among a range of other compounds. nih.gov Structurally, it possesses a glycine-rich NAD+-binding domain at its N-terminus and a conserved catalytic triad (B1167595) of YxxxK residues. nih.gov Interestingly, it lacks the zinc-binding domain found in many other bacterial and archaeal ThrDHs. nih.gov Research on a short-chain dehydrogenase-like L-threonine 3-dehydrogenase (SDR-TDH) from metagenomic data has revealed a monomeric structure and provided insights into the molecular mechanism of substrate binding and product release through structural and computational analysis. researchgate.net

Functional Diversity and Substrate Specificity of this compound Dehydrogenase Homologs

Homologs of L-threonic acid dehydrogenase (ThrDH) exhibit remarkable functional diversity and a broad range of substrate specificities. msu.runih.gov A study investigating ten ThrDH homologs with varying genomic contexts identified seven new enzymatic activities. nih.govmsu.ru These novel activities include (R)-pantoate dehydrogenase, L-altronic acid dehydrogenase, 6-deoxy-L-talonate dehydrogenase, L-idonic acid dehydrogenase, D-xylonic acid dehydrogenase, D-gluconic acid dehydrogenase, and 2-hydroxy-3-oxopantoate reductase activities. nih.govmsu.ru

This diversity in function is consistent with the diversity of their genomic contexts. msu.ru For example, while some homologs are specific for a single substrate, others can act on multiple sugar acids. msu.ru The kinetic values (kcat/KM) for these enzymes with various aldonic acid sugar substrates typically range from 10³ to 10⁵ s⁻¹·M⁻¹. msu.ru This functional plasticity allows organisms to metabolize a wide array of sugar acids present in their environment. nih.govmsu.ru

Identification and Characterization of Novel Enzymatic Transformations in this compound Pathways

The exploration of this compound metabolism has led to the discovery of novel enzymatic reactions and pathways. While the direct catabolism of L-threonate is known, research has also uncovered alternative and related pathways. For instance, in Ralstonia eutropha H16, a novel catabolic pathway for L-ascorbate (vitamin C) was identified that does not rely on the previously characterized L-threonate catabolic pathway in the same organism. chemrxiv.orgnih.gov This newly discovered pathway involves unprecedented enzymatic transformations, including a benzilic acid rearrangement and a novel decarboxylation that uses NAD+ catalytically, ultimately leading to L-lyxonate, which is then further metabolized. chemrxiv.orgnih.gov

Furthermore, the use of genomic enzymology tools, such as sequence similarity networks, has facilitated the identification of novel kinases acting on four-carbon sugar acids. mdpi.comresearchgate.net From the DUF1537 protein family, D-threonate kinase (DtnK) and D-erythronate kinase (DenK) were identified and characterized, highlighting the ongoing discovery of new enzymes and steps within and connected to this compound metabolism. mdpi.comresearchgate.net

Formation of Threonate Salts and Coordination Complexes

Structural and Spectroscopic Studies of Metal-Threonate Compoundsebi.ac.ukresearchgate.netnih.gov

Research into the structural and spectroscopic properties of metal-threonate compounds has primarily focused on Fourier Transform Infrared (FTIR) spectroscopy and, to some extent, X-ray diffraction. These studies aim to elucidate the coordination modes of metal ions with this compound and its anionic form, threonate.

FTIR analysis has been conducted on a range of metal L-threonate complexes, including those of calcium, magnesium, manganese, cobalt, nickel, and zinc google.comresearchgate.netnih.gov. These investigations reveal that the IR spectra of these metal complexes exhibit distinct differences compared to the spectrum of free L-threonic acid google.comresearchgate.netnih.gov. Notably, characteristic absorption peaks associated with water molecules were absent in the FTIR spectra of calcium L-threonate and zinc L-threonate, indicating that water molecules were not incorporated into the coordination sphere of these specific complexes google.comnih.gov. Further analysis of the FTIR data suggests that divalent metal ions (M²⁺) coordinate to the oxygen atom of the carboxyl group of the threonate ligand. This coordination involves the dissociation of the proton from the carboxyl group, while the proton of the hydroxyl group does not appear to be directly involved in coordination through an sp³ hybridized fashion google.comresearchgate.netnih.gov. Specific shifts in the carboxylate (COO⁻) stretching frequencies are observed upon complexation, providing evidence for metal-ligand bonding. For instance, the symmetric and asymmetric COO⁻ stretching vibrations for zinc L-threonate are reported at approximately 1591.8 cm⁻¹ and 1418.2 cm⁻¹, respectively, differing from the values observed for free L-threonic acid nih.gov.

Structural characterization using X-ray powder diffraction has confirmed the crystalline nature of certain metal-threonate compounds, such as zinc L-threonate nih.gov. Diffraction data provides information on the compound's crystalline structure, with specific interplanar distances (d values) being cataloged nih.gov.

Table 1: Spectroscopic and Structural Characterization of Metal-Threonate Compounds

| Metal Ion | Compound Formula | Key Spectroscopic/Structural Findings | Reference Citation(s) |

| Ca²⁺ | Ca(C₄H₇O₅)₂ | IR spectra differ from L-threonic acid; water not involved in complex; coordination to carboxylate oxygen. | google.comresearchgate.netnih.gov |

| Zn²⁺ | Zn(C₄H₇O₅)₂ | IR spectra differ from L-threonic acid; water not involved; coordination to carboxylate oxygen; crystalline by X-ray powder diffraction. | google.comresearchgate.netnih.govnih.gov |

| Mg²⁺ | Mg(C₄H₇O₅)₂·H₂O | IR spectra differ from L-threonic acid; coordination to carboxylate oxygen. | google.comresearchgate.netnih.gov |

| Mn²⁺ | Mn(C₄H₇O₅)₂·H₂O | IR spectra differ from L-threonic acid; coordination to carboxylate oxygen. | google.comresearchgate.netnih.gov |

| Co²⁺ | Co(C₄H₇O₅)₂·H₂O | IR spectra differ from L-threonic acid; coordination to carboxylate oxygen. | google.comresearchgate.netnih.gov |

| Ni²⁺ | Ni(C₄H₇O₅)₂·2H₂O | IR spectra differ from L-threonic acid; coordination to carboxylate oxygen. | google.comresearchgate.netnih.gov |

Thermodynamic and Stability Constant Research of Threonate Complexesebi.ac.uk

Research into the thermodynamic properties and stability constants of metal-threonate complexes provides insights into the strength and nature of the interactions between metal ions and this compound.

Studies have investigated the complexation behavior of various metal ions with L-threonic acid. For example, the complexation of molybdenum(VI) and molybdenum(V) with L-threonic acid has been examined using techniques such as potentiometry and spectrophotometry. These studies have identified the formation of optically active species, allowing for the characterization of the complexes. Furthermore, research in this area has explored the dependence of formation constants on ionic strength, a crucial factor in understanding complex stability in different solution environments googleapis.com.

While comprehensive stability constant data for a wide array of metal-threonate complexes are not universally detailed across all studies, specific findings have been reported. For instance, the coordination character of zinc ions (Zn²⁺) with L-threonic acid in aqueous solution has been studied, revealing a 1:1 coordination mode and reporting the stability constant for this complex nih.gov. However, the same research indicated a lack of published data concerning 1:2 type complexes and their preparation at the time of its publication nih.gov. In a broader context, the relative affinities of different metal ions for organic acid ligands, including this compound, can be understood by referencing established series like the Irving-Williams series, which outlines the trend in stability constants for complexes with various transition metals justia.com. The stability of these metal-organic acid complexes is influenced by factors such as the metal-to-ligand ratio and solution pH justia.com.

Table 2: Metal Complexation and Stability Studies of Threonate

| Metal Ion(s) | Ligand(s) | Technique(s) Used | Key Findings | Reference Citation(s) |

| Zn²⁺ | L-threonic acid | Solution studies | 1:1 coordination character; stability constant reported for the 1:1 complex. | nih.gov |

| Mo(VI), Mo(V) | L-threonic acid | Potentiometry, Spectrophotometry | Formation of optically active species; complexation studied; ionic strength dependence of formation constants. | googleapis.com |

| General Metal Ions | L-threonic acid (contextual) | Stability constant data (general organic acids) | Organic acids generally exhibit lower stability constants than ligands like histidine; Irving-Williams series applicable. | justia.com |

Other Chemically Modified this compound Derivatives for Research Purposesgoogle.comsci-hub.se

Beyond simple metal coordination complexes, various chemically modified derivatives of this compound have been synthesized and utilized for specific research applications. These modifications often involve derivatizing the hydroxyl or carboxyl groups to create novel compounds with altered properties.

Acylated derivatives of L-threonic acid have been prepared, such as (-)-2-O-(E)-caffeoyl-L-threonic acid and (-)-4-O-(E)-p-coumaroyl–L-threonic acid. These compounds are synthesized from L-threonic acid or its lactone precursors and are characterized using advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to elucidate the precise positions of acylation on the this compound backbone .

This compound esters, including methyl threonate and ethyl threonate, are recognized as important derivatives and have been noted in various chemical and research contexts. Furthermore, the synthesis of L-threonic acid amide derivatives has been reported as intermediate steps in more complex synthetic pathways, such as the preparation of chiral lactams. These synthetic endeavors often involve multi-step procedures, including protection and deprotection strategies for the hydroxyl groups, and are typically characterized by methods such as melting point determination, optical rotation measurements, IR spectroscopy, and NMR spectroscopy to confirm their structure and purity .

Diverse synthetic routes have been developed for accessing this compound and its derivatives. For instance, L-threonic acid can be synthesized starting from L-ascorbic acid. Research has also focused on the preparation of L-threonic acid lactones, which serve as valuable precursors in the synthesis of other modified this compound derivatives .

Metabolic Significance and Biological Roles

Ascorbic Acid Metabolism

L-Threonic acid is a key downstream metabolite of ascorbic acid (Vitamin C) catabolism hmdb.cafoodb.cawikipedia.org. The oxidative cleavage of ascorbic acid can lead to the formation of L-threonic acid, alongside other compounds like glycerate, depending on the specific metabolic route nih.gov. This relationship highlights this compound's role in the biological processing and breakdown of vitamin C.

Role in Carbohydrate and Amino Acid Metabolism

Beyond its connection to ascorbic acid, this compound is also implicated in broader carbohydrate metabolism ontosight.ai. It serves as a substrate for enzymes like L-threonate 3-dehydrogenase, participating in the ascorbate (B8700270) and aldarate metabolic pathways hmdb.cafoodb.ca. Research also suggests potential roles in amino acid metabolism, though these are less extensively detailed in current literature compared to its link with vitamin C.

Presence in Biological Systems and Foods

This compound is a naturally occurring compound found in various biological systems and food products. It has been detected in human plasma, urine, aqueous humor, and brain tissue hmdb.ca. It is also present in foods such as canned mushrooms, fruit juices, and processed meats hmdb.cafoodb.ca. Its presence in these diverse matrices underscores its widespread occurrence in biological and dietary contexts.

Stereochemical Specificity in Enzymatic Interactions

The stereochemical configuration of this compound isomers is crucial for their enzymatic recognition and subsequent metabolic transformations ontosight.airesearchgate.net. Enzymes, which are chiral catalysts, often display a high degree of specificity towards particular stereoisomers. This means that L-threonic acid and D-threonic acid may be processed differently by cellular machinery, leading to distinct metabolic fates or biological effects . Studies on related sugar acid metabolism have demonstrated that specific hydroxyl group configurations are key for binding to transport proteins, further emphasizing the importance of stereochemistry in biochemical interactions acs.org.

Advanced Analytical Methodologies for Threonic Acid Research

Chromatographic Techniques for Threonic Acid Quantification and Separation

Chromatographic methods are fundamental for separating and quantifying this compound. These techniques, often coupled with sensitive detection systems like mass spectrometry, allow for the analysis of this compound at endogenous levels and the differentiation of its isomers.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of this compound, particularly in biological samples like human plasma and urine sci-hub.senih.govresearchgate.net. Its high sensitivity and selectivity make it suitable for detecting and quantifying analytes at low concentrations creative-proteomics.com.

Methods typically involve a derivatization step to enhance the analyte's chromatographic behavior and ionization efficiency. Acetylation, for instance, has been employed to prepare threonate for reversed-phase LC-MS/MS analysis, achieving baseline separation of derivatized L-threonate from its stereoisomer, D-erythronate sci-hub.senih.govresearchgate.net. The use of isotope dilution further improves quantification accuracy sci-hub.se.

A common approach involves negative electrospray ionization (ESI) and monitoring specific multiple reaction monitoring (MRM) transitions, such as the ion transition from m/z 134.5 to 74.7 for L-threonate researchgate.net. Validation studies have demonstrated good linearity, precision (intra-run CVs < 3.6%, inter-run CVs ~3.2%), and accuracy for these methods, with calibration ranges often extending from 100 to 10,000 ng/mL sci-hub.senih.govresearchgate.net. LC-MS/MS is also utilized for analyzing cell culture media, where reversed-phase chromatography on columns like the Kinetex F5 can separate D-threonic acid from other components sciex.comcellculturedish.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for metabolite profiling, including the analysis of this compound. Due to this compound's polarity, derivatization is typically required to increase its volatility for GC analysis nih.govnih.govlcms.cz. Common derivatization agents include trimethylsilyl (B98337) (TMS) derivatives, which react with hydroxyl and carboxyl groups nih.gov.

GC-MS has been instrumental in identifying this compound and related sugar acids in various biological samples, such as human urine nih.gov. In metabolomic studies, GC-MS has identified this compound as a significant metabolite in conditions like endometriosis researchgate.netmdpi.com. The technique involves specific GC parameters, including carrier gas flow, oven temperature programming, and MS settings like electron impact ionization nih.gov. For instance, a typical GC-MS analysis might involve a temperature program starting at 100°C, ramping up to 325°C, with a transfer line temperature of 275°C nih.gov.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying a wide range of compounds. In the context of this compound, HPLC methods are often employed, sometimes in conjunction with mass spectrometry (HPLC-MS/MS) sci-hub.seresearchgate.net. For the specific challenge of separating stereoisomers, chiral HPLC is a key methodology sigmaaldrich.comcsic.essigmaaldrich.com.

Chiral stationary phases (CSPs), often based on polysaccharides like amylose (B160209) or cellulose, are utilized to achieve the separation of enantiomers and diastereomers of this compound csic.es. Optimization of mobile phase composition, temperature, and flow rate is critical for achieving adequate resolution csic.essigmaaldrich.com. Reversed-phase HPLC, using columns such as the Kinetex F5, has also been applied for the analysis of compounds like D-threonic acid in complex mixtures such as cell culture media cellculturedish.com.

Capillary Electrophoresis (CE) offers an alternative electrokinetic separation mechanism, providing high resolution and efficiency with minimal sample preparation technologynetworks.comnih.gov. CE can be coupled with mass spectrometry (CE-MS) for enhanced detection and identification wikipedia.org.

For threonate analysis, CE methods have been developed, including those employing indirect UV detection hmdb.ca. Furthermore, CE is a valuable tool for chiral separations. Ligand-exchange capillary electrophoresis (LECE), utilizing metal complexes of sugar acids such as L-threonic acid as chiral selectors, has demonstrated efficacy in separating amino acids and dipeptides, highlighting the potential of CE for stereoisomer resolution researchgate.net. CE methods can separate analytes based on differences in their electrophoretic mobilities, influenced by charge and size wikipedia.orgsciex.com.

The accurate differentiation of this compound's stereoisomers is critical. LC-MS/MS methods, employing reversed-phase chromatography after derivatization, have demonstrated the ability to achieve baseline separation between derivatized L-threonate and D-erythronate sci-hub.senih.govresearchgate.net.

Beyond achiral reversed-phase chromatography, chiral chromatography techniques are paramount for resolving enantiomers and diastereomers. Chiral HPLC, utilizing specialized chiral stationary phases (CSPs), is a cornerstone for such separations sigmaaldrich.comcsic.essigmaaldrich.com. These CSPs interact differentially with stereoisomers, enabling their separation. Capillary electrophoresis, when employed with chiral selectors such as cyclodextrins or metal complexes, also provides a robust platform for stereoisomer resolution researchgate.netnih.gov.

Spectroscopic and Spectrometric Characterization of this compound and Derivatives

Spectroscopic and spectrometric techniques are vital for confirming the identity and elucidating the structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information. ¹H NMR spectra of this compound have been recorded and predicted, with specific chemical shifts reported for protons in aqueous solutions nih.govhmdb.cahmdb.ca. For instance, in D₂O at 600 MHz, ¹H NMR signals for this compound have been observed in the range of approximately 3.6-4.1 ppm nih.gov. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, are also employed for comprehensive structural assignments nih.gov. NMR is crucial for distinguishing between different isomers and confirming derivatization products researchgate.net.

Mass Spectrometry (MS) : Mass spectrometry, often coupled with chromatographic separation (LC-MS, GC-MS), is indispensable for determining the molecular weight and fragmentation patterns of this compound and its derivatives lcms.czcopernicus.org. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide accurate mass measurements and detailed fragmentation data, aiding in the identification of unknown compounds and confirmation of structures wikipedia.orgscielo.org.arnih.gov. Electrospray ionization (ESI) is a common ionization technique for LC-MS analyses of polar compounds like this compound researchgate.net. GC-MS, utilizing electron impact (EI) ionization, provides characteristic mass spectra for derivatized analytes nih.govnih.gov.

Infrared (IR) and Ultraviolet (UV) Spectroscopy : While less specific for detailed structural elucidation compared to NMR and MS, IR and UV spectroscopy can provide complementary information. IR spectroscopy can identify functional groups present in this compound derivatives, and UV spectra can be used for detection and quantification, particularly in CE methods scielo.org.arvtt.fi.

Compound List:

this compound

L-Threonic acid

D-Threonic acid

L-Threonate

D-Erythronate

D-Erythronic acid

4-deoxythis compound

2-deoxytetronic acid

3-deoxytetronic acid

2-methylglyceric acid

4-deoxyerythronic acid

Erythrose

Glyceric acid

Malic acid

Tartaric acid

Glycolaldehyde

Glyoxal

Acrolein

Malonaldehyde

Glyceraldehyde

Peroxyacryloyl nitrate (B79036) (APAN)

D-threitol

Erythritol

L-ascorbic acid (Vitamin C)

L-tryptophan

Adenosine

Riboflavin

Linoleic acid

2-isopropylmalic acid

Pyroglutamic acid

4-aminobutyric acid

Dodecanoic acid methyl ester (C12 FAME)

α-tocopherol

Raffinose

3-hydroxybutyric acid

Proline

Alanine

Valine

Caffeic acid

Carabrone

Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone)

Desmetho xycentaureidin (5,7,3'-trihydroxy-6,4'-dimethoxyflavone)

3-O-caffeoyl-2-C-methyl-D-threono-1,4-lactone

4-O-caffeoyl-2-C-methyl-D-threonic acid

2-C-methyl-D-threono-1,4-lactone

Ribose

Arabinose

Fructose

Glucose

Mannitol

Galactose

Galactinol

Inositol

Citric acid

Turanose

Ribonic acid

Erythrose-1,4-lactone

Oxypropyl phosphate (B84403)

Quinic acid

Hexanedioic acid

Gallic acid

Glucopyranosiduronic acid

Glyceryl-glucoside

4-ketoglucose

Ribono-1,4-lactone

Homogentisic acid

Phosphoric acid

Threosone

This compound: Advanced Analytical Methodologies and Metabolomic Profiling

This compound, a four-carbon sugar acid, is a significant metabolite with a role in various biological pathways, most notably as a breakdown product of ascorbic acid (Vitamin C). Its presence and fluctuations in biological systems have made it a subject of interest in advanced analytical research and metabolomics. This article delves into the methodologies employed to study this compound, focusing on spectroscopic techniques and comprehensive metabolomic strategies.

Conclusion

Threonic acid, a four-carbon sugar acid, is a compound of considerable academic significance. Its historical discovery is linked to the structural elucidation of ascorbic acid, and its role as a metabolite of Vitamin C continues to be a focus of biochemical research. The existence of distinct stereoisomers, L-threonic acid and D-threonic acid, highlights the critical importance of stereochemistry in enzymatic recognition and metabolic processing. Ongoing research into its biological roles and potential applications underscores its multifaceted nature within the fields of biochemistry and organic chemistry.

Research Methodologies and Experimental Design in Threonic Acid Studies

In Vitro Enzymatic Assay Development and Optimization for Threonic Acid Transformations

In vitro enzymatic assays are fundamental for characterizing the specific biochemical reactions involving this compound. databiotech.co.il These assays provide a controlled environment to study the kinetics and mechanisms of enzymes that transform this compound. databiotech.co.il

A key enzyme in this compound metabolism is L-threonate 3-dehydrogenase (EC 1.1.1.129), which is involved in the ascorbate (B8700270) and aldarate metabolism pathway. hmdb.cafoodb.ca The development of an assay for this enzyme would involve monitoring the conversion of L-threonate to 3-dehydro-L-threonate, a reaction that typically involves the reduction of a cofactor like NAD+ to NADH. The rate of reaction can be determined spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

Optimization of such an assay would involve systematically varying parameters to achieve maximal enzyme activity and stability. This includes adjusting the pH, temperature, and concentrations of the substrate (L-threonic acid) and the cofactor (NAD+). The table below outlines typical parameters for such an optimization process.

| Parameter | Range Explored | Optimal Value (Hypothetical) | Rationale |

| pH | 5.0 - 9.0 | 7.4 | Mimics physiological pH and determines the ionization state of the enzyme's active site residues. |

| Temperature (°C) | 20 - 50 | 37 | Affects the rate of enzymatic reaction; extreme temperatures can lead to denaturation. |

| L-Threonic Acid (mM) | 0.1 - 10 | 2.5 | Substrate concentration is varied to determine the Michaelis-Menten constant (Km), indicating the enzyme's affinity. |

| NAD+ (mM) | 0.05 - 2.0 | 0.5 | Cofactor concentration is optimized to ensure it is not a limiting factor in the reaction. |

| Enzyme Conc. (µg/mL) | 1 - 20 | 5 | The amount of enzyme is kept low to ensure initial reaction rates are measured accurately. |

In addition to dehydrogenases, other enzymes like kinases are involved in this compound metabolism. For instance, a novel 2-oxo-tetronate kinase has been discovered, which is part of a pathway that degrades L-threonate. nih.gov The development of an assay for this kinase would involve measuring the consumption of ATP or the formation of the phosphorylated product.

Furthermore, industrial preparation methods for L-threonic acid salts have been developed, utilizing the reaction of L-ascorbic acid with hydrogen peroxide in the presence of a metal hydroxide, a process that can be optimized for yield and reaction time. google.com

Radiotracer and Stable Isotope Labeling Experiments for Metabolic Pathway Elucidation

Radiotracer and stable isotope labeling experiments are powerful techniques for tracing the metabolic fate of this compound in vivo and in vitro. nih.govmasonaco.org These methods allow researchers to follow the journey of labeled molecules through complex biochemical networks. eurisotop.com

In plant studies, detached leaves of Pelargonium crispum and Rumex x acutus were fed L-[U-¹⁴C]ascorbic acid, which was metabolized to L-[¹⁴C]threonate. nih.govresearchgate.net This demonstrated that this compound is a downstream metabolite of ascorbic acid. Further experiments using L-[U-¹⁴C]threonate as the starting material revealed species-specific metabolic pathways. nih.govresearchgate.net

The findings from these radiolabeling studies are summarized in the table below:

| Species | Radiotracer | Key Labeled Products | Implied Metabolic Pathway |

| Pelargonium crispum | L-[U-¹⁴C]threonate | L-[¹⁴C]tartrate | Oxidation of L-threonate to L-tartrate. nih.govresearchgate.net |

| Rumex x acutus | L-[U-¹⁴C]threonate | ¹⁴CO₂, [¹⁴C]sucrose | Decarboxylation and integration into carbohydrate metabolism. nih.govresearchgate.net |

Stable isotope labeling, often coupled with mass spectrometry or NMR, provides a non-radioactive method for metabolic pathway analysis. nih.govfrontiersin.org For example, stable isotope-assisted metabolomics has been used to identify erythronate, a related sugar acid, as being derived from the pentose (B10789219) phosphate (B84403) pathway intermediate erythrose-4-phosphate. nih.gov This approach can be applied to this compound to uncover its biosynthetic origins and downstream metabolites in various organisms.

Genetic and Molecular Biology Approaches for Pathway Elucidation (e.g., gene knockouts, heterologous expression)

Genetic and molecular biology techniques are essential for identifying the specific genes and enzymes responsible for this compound metabolism. These approaches provide definitive evidence for the function of a particular gene in a metabolic pathway.

One powerful technique is the use of gene knockouts. For example, the knockout of the gntR gene in the bacterium Pseudomonas plecoglossicida, which is a transcriptional regulator, was shown to significantly affect the expression of genes involved in gluconate metabolism. mdpi.com This included the upregulation of the gluconate kinase gene (gntK) and the permease gene (gntP). mdpi.com While not directly acting on this compound, this demonstrates how manipulating regulatory genes can elucidate related sugar acid metabolic pathways.

Another approach is heterologous expression, where a gene of interest from one organism is expressed in another, often a more easily manipulated host like E. coli. This allows for the production and purification of the encoded enzyme for in vitro characterization. This technique was instrumental in verifying the function of enzymes in a novel L-threonate catabolic pathway discovered in bacteria. nih.gov The pathway, which degrades L-threonate into dihydroxyacetone phosphate (DHAP), involves a 2-oxo-tetronate kinase, a dehydrogenase, and a class-II fructose-bisphosphate aldolase. nih.gov

The table below summarizes the enzymes in this newly identified pathway and their respective functions.

| Enzyme | Pfam Family | Function in L-Threonate Catabolism |

| 2-oxo-tetronate kinase | PF07005-PF17042 | Phosphorylation of an intermediate. nih.gov |

| Dehydrogenase | PF03446-PF14833 | Oxidation of L-threonate. nih.gov |

| Class-II fructose-bisphosphate aldolase | PF01116 | Cleavage of a carbon-carbon bond to produce DHAP. nih.gov |

These genetic and molecular biology approaches, by linking specific genes to enzymatic functions, are crucial for constructing a complete picture of this compound metabolic pathways.

Integration of Multi-Omics Technologies (e.g., Metabolomics, Transcriptomics, Microbiome Analysis)

The integration of multiple "omics" technologies provides a systems-level view of how this compound metabolism is regulated and interacts with other biological processes. metabolon.com This approach combines data from different molecular levels to build a more comprehensive understanding.

Metabolomics , the large-scale study of small molecules, has been used to identify and quantify this compound in various biological samples. nih.gov For example, metabolomic studies have detected changes in L-threonic acid levels in the context of gastric cancer, suggesting its potential as a biomarker. mdpi.com

Transcriptomics , which analyzes the complete set of RNA transcripts in a cell, can reveal how gene expression changes in response to varying levels of this compound or under different physiological conditions. nih.govnih.gov By correlating changes in gene expression with changes in metabolite concentrations, researchers can identify candidate genes involved in this compound metabolism. frontiersin.org For instance, a transcriptomic analysis of primary cardiomyopathies revealed perturbations in arachidonic acid metabolism, a pathway that, like this compound metabolism, involves the processing of organic acids. frontiersin.org

Microbiome analysis investigates the composition and function of microbial communities. It has been shown that the gut microbiota can be modulated by compounds like magnesium-L-threonate. Changes in the relative abundance of certain bacterial genera, such as Bifidobacterium and Turicibacter, have been observed following supplementation. This suggests that the gut microbiome can influence, and be influenced by, the availability of this compound.

Computational Modeling and Bioinformatics in this compound Research (e.g., sequence similarity networks)

Computational modeling and bioinformatics are indispensable tools for analyzing large datasets generated by omics technologies and for predicting the function of uncharacterized proteins. researchgate.net

Sequence Similarity Networks (SSNs) are a powerful bioinformatic tool used to visualize relationships among protein sequences. nih.govacs.orgillinois.edu In an SSN, protein sequences are represented as nodes, and the lines (edges) between them indicate a degree of sequence similarity above a certain threshold. researchgate.net By analyzing the clustering of sequences in an SSN, researchers can infer the functions of unknown proteins based on their proximity to characterized enzymes. nih.gov

For example, if a newly discovered dehydrogenase is found to cluster with known L-threonate 3-dehydrogenases in an SSN, it is a strong indication that the new enzyme may also have activity towards L-threonic acid. This approach can guide experimental work by prioritizing genes for functional characterization.

The table below illustrates how SSNs can be used to classify enzymes within a superfamily.

| Network Threshold (E-value) | Observation | Interpretation |

| Permissive (e.g., 1e-20) | A large, interconnected cluster of dehydrogenases. | All proteins share a common evolutionary origin and basic structural fold. |

| Moderate (e.g., 1e-60) | The large cluster separates into smaller, distinct sub-clusters. | Sub-clusters may represent enzymes with different substrate specificities (e.g., L-threonate vs. other sugar acids). |

| Stringent (e.g., 1e-100) | Only highly similar sequences remain connected. | These groups likely represent orthologs with the same specific function in different organisms. |

In addition to SSNs, other computational approaches, such as metabolic modeling, can be used to simulate the flow of metabolites through this compound-related pathways under different conditions. This can help to identify potential bottlenecks or regulatory points in the network.

Future Directions and Emerging Research Areas in Threonic Acid Science

Elucidation of Undiscovered Threonic Acid Metabolic Pathways and Enzymes

While the degradation of L-ascorbic acid is a known source of L-threonic acid in various organisms, including plants and mammals, the full scope of its metabolic network remains largely uncharted. nih.govwikipedia.orghmdb.canih.goviarc.fr The catabolism of L-threonate, in particular, is sparsely reported, representing a significant gap in our understanding. nih.gov Future research is poised to illuminate these undiscovered pathways and the enzymes that catalyze them.

Recent breakthroughs have demonstrated the power of "genomic enzymology" in identifying novel catabolic routes. For instance, a new pathway for L-threonate degradation has been identified in bacteria such as Arthrobacter sp. and Clostridium scindens. This pathway involves a novel 2-oxo-tetronate kinase, a class-II fructose-bisphosphate aldolase, and a dehydrogenase, which collectively break down L-threonate into dihydroxyacetone phosphate (B84403) (DHAP). nih.gov Phylogenetic analysis suggests these pathways are present across several bacterial phyla, including Actinomycetota, Cyanobacteriota, and Bacillota, indicating a wider environmental role for this compound metabolism than previously appreciated. nih.gov

In plants, L-threonic acid is known to be a precursor for organic acids like L-tartaric acid and oxalic acid. nih.govnih.gov However, the specific enzymatic steps and regulatory mechanisms can differ between species, as seen in the distinct metabolic fates of threonate in Pelargonium crispum (lemon geranium) versus Rumex x acutus (sorrel). nih.govnih.gov Future investigations should focus on:

Identifying and characterizing novel enzymes: This includes kinases, dehydrogenases, lyases, and esterases involved in threonate conversion. nih.govnih.gov

Exploring species-specific variations: Comparative studies are needed to understand why threonate is converted to tartrate in some plants and decarboxylated into carbohydrate metabolism intermediates in others. nih.gov

Investigating microbial metabolism: The discovery of bacterial degradation pathways opens the door to exploring the role of gut microbiota and environmental microbes in this compound processing. hmdb.canih.gov

The table below summarizes recently identified enzymes and pathways in L-threonic acid metabolism.

| Enzyme/Pathway Component | Organism(s) | Metabolic Role | End Product(s) |

| 2-oxo-tetronate kinase | Arthrobacter sp. ZBG10, Clostridium scindens ATCC 35704 | Phosphorylation of a threonate derivative | Dihydroxyacetone phosphate (DHAP) |

| Class-II fructose-bisphosphate aldolase | Arthrobacter sp. ZBG10, Clostridium scindens ATCC 35704 | Carbon-carbon bond cleavage | Dihydroxyacetone phosphate (DHAP) |

| Dehydrogenase (PF03446-PF14833 family) | Arthrobacter sp. ZBG10, Clostridium scindens ATCC 35704 | Oxidation | Dihydroxyacetone phosphate (DHAP) |

| L-threonate dehydrogenase | Not specified | Oxidation | L-tartrate |

| Decarboxylation Pathway | Rumex x acutus | Removal of carboxyl group | CO₂, Glycerate, Sucrose (B13894) |

Advanced Synthetic Strategies for Stereoselective this compound Production

The growing interest in the biological activities of specific this compound stereoisomers, such as L-threonic acid, necessitates the development of more efficient and precise synthetic methods. Current methods often rely on the oxidative cleavage of L-ascorbic acid with reagents like hydrogen peroxide. google.com While effective, these approaches can be slow and may require extensive purification. google.com

Future research in this area will likely focus on advanced catalytic strategies to achieve high stereoselectivity and yield. Drawing inspiration from broader progress in organic synthesis, potential avenues include: mdpi.comdntb.gov.ua

Asymmetric Catalysis: Employing chiral catalysts to directly synthesize the desired enantiomer (e.g., L-threonic acid) from simple achiral precursors. This would bypass the reliance on naturally-derived starting materials like vitamin C.

Heterogeneous Catalysis: Developing solid-supported catalysts, such as iron-based or other metal-organic frameworks, that are easily recoverable and reusable. mdpi.com This would improve the sustainability and cost-effectiveness of production.

Biocatalysis: Engineering enzymes or whole-cell systems to perform highly specific oxidative or reductive transformations to produce this compound. This approach leverages the inherent stereoselectivity of enzymes to create a single, desired isomer.

A recent patented method has already shown progress by using metal hydroxides as salifying agents to accelerate the reaction of L-ascorbic acid with hydrogen peroxide, reducing reaction times from 36 hours to as little as 3-6 hours. google.com This highlights a trend towards optimizing reaction conditions for greater efficiency.

| Synthesis Approach | Key Features | Potential Advantages |

| Current Method (Optimized) | L-ascorbic acid + H₂O₂ + metal hydroxide | Faster reaction time (3-6 hours), simplified post-treatment. google.com |

| Future: Asymmetric Catalysis | Chiral catalysts, simple precursors | High stereoselectivity, independence from natural starting materials. |

| Future: Heterogeneous Catalysis | Reusable solid-supported catalysts | Increased sustainability, reduced cost, industrial scalability. mdpi.com |

| Future: Biocatalysis | Engineered enzymes or microbes | Exceptional stereoselectivity, mild reaction conditions, green chemistry. |

Novel Analytical Tools for In Situ and Real-Time this compound Monitoring

Understanding the dynamic roles of this compound in cellular processes requires analytical tools that can measure its concentration and localization in real-time and within intact biological systems (in situ). Current methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), are powerful for quantifying this compound in biological samples but require sample extraction and processing, precluding live analysis. foodb.ca

The development of novel analytical technologies is a critical future direction. Emerging areas of research include:

Genetically Encoded Biosensors: Designing fluorescent or luminescent proteins that specifically bind to this compound and change their optical properties. These sensors could be expressed within cells to visualize this compound dynamics during processes like signaling or metabolic flux.

Advanced Mass Spectrometry Imaging: Developing high-resolution mass spectrometry techniques capable of mapping the distribution of this compound and its metabolites directly within tissue sections, providing spatial context to its metabolic roles.

Microfluidic Devices: Integrating microfluidics with sensitive detectors to create platforms for the continuous monitoring of this compound levels in small volumes of biological fluid or cell culture media.

These tools would allow researchers to move beyond static measurements and begin to ask dynamic questions about how this compound concentrations change in response to stimuli, disease states, or during specific cellular events.

Exploration of this compound's Roles in Non-Canonical Biological Processes

Perhaps the most exciting frontier in this compound research is the exploration of its functions beyond its established role as a vitamin C metabolite. wikipedia.org Evidence is mounting that L-threonate possesses biological activities in its own right, particularly in the nervous system and in cellular signaling.

A key area of investigation is the activity of L-threonic acid magnesium salt (L-TAMS). Studies have shown that L-threonate is crucial for increasing the concentration of magnesium within neurons. nih.gov This effect appears to be mediated by glucose transporters (GLUTs) and is not observed with other common magnesium anions. nih.gov The downstream consequences of this threonate-induced magnesium influx are significant and include:

Increased functional synapse density. nih.gov

Upregulation of NR2B-containing NMDAR expression. nih.gov

Enhancement of mitochondrial membrane potential. nih.gov

Neuroprotective effects in models of hypoxia. nih.gov

These findings suggest a unique role for L-threonate in modulating neuronal plasticity and cognitive function. nih.gov

Another non-canonical role has been suggested in the context of androgenic alopecia, where L-threonate was found to inhibit the expression of Dickkopf-1 (DKK1), a key protein involved in androgen-driven balding. wikipedia.orghmdb.ca

Future research should aim to:

Elucidate the precise molecular mechanism by which L-threonate facilitates magnesium transport across cell membranes, particularly its interaction with glucose transporters. nih.gov

Investigate whether L-threonate influences other ion channels or signaling pathways, potentially through its ability to modulate intracellular magnesium, a critical cofactor and signaling molecule. nih.govresearchgate.net

Explore other potential non-canonical roles in different tissues and disease models, building on the initial findings related to DKK1 inhibition. hmdb.ca

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology

To fully comprehend the multifaceted roles of this compound, from its metabolism to its non-canonical functions, a systems-level approach is essential. The integration of multiple "omics" datasets—genomics, proteomics, and metabolomics—offers a powerful strategy to build a holistic picture of this compound biology. nih.govmdpi.com

A multi-omics approach can address several key questions:

Metabolic Network Mapping: By combining metabolomics (to measure this compound and related metabolites) with proteomics and transcriptomics (to measure the expression of enzymes), researchers can reconstruct complete metabolic pathways and identify points of regulation. elsevierpure.comnih.govnih.gov

Identifying Molecular Targets: When exploring a non-canonical function, such as the effect of L-threonate on synapse density, proteomics can identify changes in protein expression, while metabolomics can reveal downstream metabolic shifts, helping to pinpoint the specific molecular pathways being modulated. nih.gov

Biomarker Discovery: Correlating levels of this compound with genomic, proteomic, and other metabolic data in large population studies may uncover novel biomarkers for health and disease states. iarc.fr

The future of this compound research will involve moving from the study of individual components to an integrated analysis of the entire system. youtube.com By combining data from different biological layers, scientists can create comprehensive models that explain how genetic variations influence the enzymes that produce and degrade this compound, how its levels impact protein signaling cascades, and how these interactions ultimately manifest at the physiological level. nih.govmdpi.com This integrated approach will be crucial for translating fundamental discoveries into a complete understanding of this compound's role in biology.

常见问题

Basic Research Questions

Q. What analytical techniques are most reliable for quantifying threonic acid in biological samples, and how should they be validated?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are widely used. GC-MS is optimal for polar metabolites, as demonstrated in algal studies where 53 polar metabolites were detected, including this compound, with multivariate analysis (e.g., OPLS) to correlate metabolite levels with biomass growth . Validation requires calibration curves using certified standards, spike-and-recovery experiments, and cross-platform reproducibility checks. Internal standards (e.g., isotopically labeled this compound) should be incorporated to control for matrix effects .

Q. How can researchers design experiments to investigate this compound's role in ascorbate metabolism pathways?

- Methodological Answer : Use isotopic tracing (e.g., ¹³C-labeled ascorbate) to track this compound production in vitro or in vivo. Pair this with gene knockout models (e.g., silencing L-gulonolactone oxidase) to assess pathway dependencies. Metabolomic time-course studies can reveal dynamics, as shown in algal cultures where this compound accumulation correlated with biomass growth (VIP >1 in OPLS models) . Include negative controls (e.g., ascorbate-depleted media) to isolate pathway-specific effects .

Q. What statistical approaches are appropriate for analyzing correlations between this compound levels and physiological variables (e.g., glucose)?

- Methodological Answer : Partial least squares (PLS) regression or OPLS-DA is effective for multivariate datasets, as used in hepatitis studies to identify inverse correlations between this compound and glucose in HCV patients. Pair this with sensitivity analyses to account for confounders like gut microbiota or glucose transporter activity . For smaller datasets, Spearman’s rank correlation with Bonferroni correction reduces false discovery rates .

Advanced Research Questions

Q. How can contradictory findings about this compound’s relationship with glucose in HBV vs. HCV infection be resolved?

- Methodological Answer : Conduct comparative multi-omics studies integrating metabolomics, transcriptomics (e.g., SLC2A1/GLUT1 expression), and microbiome profiling. For example, in HBV, mTOR activation increases glucose uptake, whereas HCV NS5A suppresses transporters, altering this compound-glucose dynamics . Use animal models (e.g., HBV/HCV transgenic mice) with controlled microbiota to isolate viral-specific effects. Validate findings via isotopic flux analysis in hepatocyte cultures .

Q. What experimental strategies can elucidate this compound’s potential role in mitigating oxidative stress in extremophiles?

- Methodological Answer : Expose extremophile models (e.g., Coccomyxa melkonianii) to oxidative stressors (e.g., H₂O₂) and measure this compound via targeted metabolomics. Compare with ascorbate supplementation to assess redundancy in antioxidant pathways. Use RNA-seq to identify upregulated genes (e.g., glutathione peroxidase) alongside this compound accumulation. Redox balance assays (e.g., NADPH/NADP+ ratios) can quantify functional contributions .

Q. How should researchers address variability in this compound measurements across different tissue types or biofluids?

- Methodological Answer : Standardize pre-analytical protocols (e.g., rapid freezing, acid stabilization) to minimize degradation. For biofluids like urine, normalize measurements to creatinine or osmolality. In tissues, use laser-capture microdissection to isolate specific cell populations. Cross-validate findings with orthogonal methods, such as enzymatic assays for ascorbate pathway intermediates .

Q. What mechanistic studies are needed to clarify this compound’s interaction with DKK1 in androgenetic alopecia?

- Methodological Answer : Employ 3D follicle culture models treated with this compound and DKK1 inhibitors (e.g., WAY-262611). Use single-cell RNA-seq to map DKK1 expression changes in dermal papilla cells. Validate via luciferase reporter assays for Wnt/β-catenin signaling activation. Include dose-response curves and controls (e.g., ascorbate-only treatments) to distinguish this compound-specific effects .

Methodological Resources

- Data Analysis : Use tools like XCMS for metabolomic preprocessing and SIMCA for OPLS modeling .

- Ethical Compliance : Adhere to institutional guidelines for human/animal studies, including ethics approvals and data anonymization protocols .

- Literature Gaps : Prioritize studies differentiating this compound’s roles in prokaryotic vs. eukaryotic systems and its tissue-specific metabolic fates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。